molecular formula C9H5F3N2O2 B14034785 6-Nitro-4-(trifluoromethyl)-1H-indole

6-Nitro-4-(trifluoromethyl)-1H-indole

Cat. No.: B14034785
M. Wt: 230.14 g/mol
InChI Key: BBOYLIQSAWWEGV-UHFFFAOYSA-N
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Description

6-Nitro-4-(trifluoromethyl)-1H-indole is a chemical compound with the molecular formula C9H5F3N2O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4-(trifluoromethyl)-1H-indole typically involves the nitration of 4-(trifluoromethyl)-1H-indole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 6-Amino-4-(trifluoromethyl)-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives with different functional groups.

Scientific Research Applications

6-Nitro-4-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Nitro-4-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an aniline core instead of an indole ring.

    2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Contains a chloro group in addition to the nitro and trifluoromethyl groups.

Uniqueness

6-Nitro-4-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-nitro-4-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-3-5(14(15)16)4-8-6(7)1-2-13-8/h1-4,13H

InChI Key

BBOYLIQSAWWEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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